molecular formula C23H28N4O3S B12171370 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B12171370
M. Wt: 440.6 g/mol
InChI Key: OOPLARIIEJRORT-UHFFFAOYSA-N
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Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives.

    Spirocyclization: The spiro linkage is formed by reacting the thiadiazole intermediate with a suitable cyclohexane derivative under specific conditions.

    Functionalization: Introduction of the methoxyethyl group and the isoquinoline moiety is carried out through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the methoxyethyl group.

    Reduction: Reduction reactions can target the carbonyl group and the thiadiazole ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe or inhibitor for studying specific enzymes or pathways. Its structural features make it a candidate for drug discovery and development.

Medicine

Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and interference with DNA or RNA processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] derivatives: These compounds share the spiro linkage and isoquinoline moiety.

    1,3,4-Thiadiazole derivatives: Compounds with the thiadiazole ring are structurally similar and may exhibit similar reactivity and applications.

Uniqueness

The uniqueness of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide lies in its combination of structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H28N4O3S

Molecular Weight

440.6 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C23H28N4O3S/c1-30-14-13-27-21(29)17-8-4-3-7-16(17)18(23(27)11-5-2-6-12-23)19(28)24-22-26-25-20(31-22)15-9-10-15/h3-4,7-8,15,18H,2,5-6,9-14H2,1H3,(H,24,26,28)

InChI Key

OOPLARIIEJRORT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=NN=C(S4)C5CC5

Origin of Product

United States

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